

Acid Black 24 staining solution preparation and storage

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Compound of Interest

Compound Name: Acid Black 24

Cat. No.: B1668969

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Application Note: Acid Black 24 Staining Solution

Introduction

Acid Black 24, also known as Naphthol Blue Black or Amido Black 10B, is an anionic diazo dye used extensively in life science research.^[1] Its primary application is the staining of proteins in various formats, including polyacrylamide and agarose gels (after electrophoresis) and on nitrocellulose or PVDF membranes (in Western blotting).^[1] The dye binds to the positive charges of amino groups on proteins, yielding a characteristic blue-black color, making it a valuable tool for protein detection and quantification.^[2] Its sensitivity is comparable to Coomassie Brilliant Blue R. This document provides detailed protocols for the preparation, use, and storage of **Acid Black 24** staining solutions.

Data Presentation: Reagent Composition

The tables below summarize the quantitative data for preparing the staining and destaining solutions, providing a clear and quick reference for laboratory use.

Table 1: Staining Solution (0.1% w/v) For a final volume of 100 mL

Component	Chemical Formula	Concentration	Quantity
Acid Black 24 (Amido Black 10B)	$C_{22}H_{14}N_6Na_2O_9S_2$	0.1% (w/v)	0.1 g
Methanol	CH_3OH	40% (v/v)	40 mL
Glacial Acetic Acid	CH_3COOH	10% (v/v)	10 mL
Distilled Water	H_2O	-	To 100 mL

Table 2: Destaining Solution For a final volume of 1000 mL

Component	Chemical Formula	Concentration	Quantity
Methanol	CH_3OH	5% (v/v)	50 mL
Glacial Acetic Acid	CH_3COOH	7% (v/v)	70 mL
Distilled Water	H_2O	-	To 1000 mL

Experimental Protocols

Protocol 1: Preparation of Staining and Destaining Solutions

1.1. Materials and Equipment:

- **Acid Black 24** (Amido Black 10B) powder (C.I. 20470)
- Methanol
- Glacial Acetic Acid
- Distilled or deionized water
- Graduated cylinders
- Beakers or flasks

- Magnetic stirrer and stir bar
- Weighing balance
- Storage bottles

1.2. Staining Solution Preparation (100 mL):

- Weigh 0.1 g of **Acid Black 24** powder and place it into a 250 mL beaker.
- Add 40 mL of methanol to the beaker.
- Add 10 mL of glacial acetic acid.
- Place the beaker on a magnetic stirrer and mix gently.
- Slowly add distilled water to bring the final volume to 100 mL.
- Continue mixing until the dye is completely dissolved.
- The freshly prepared staining solution should be filtered before its first use to remove any particulates.

1.3. Destaining Solution Preparation (1000 mL):

- Measure 50 mL of methanol and pour it into a 1000 mL graduated cylinder or flask.
- Add 70 mL of glacial acetic acid.
- Add distilled water to bring the final volume to 1000 mL.
- Mix the solution thoroughly.

Protocol 2: Staining Proteins on Membranes (e.g., Western Blot)

2.1. Procedure:

- Following protein transfer, rinse the membrane briefly with distilled water.

- Immerse the membrane completely in the **Acid Black 24** staining solution.
- Incubate for 5 to 15 minutes at room temperature with gentle agitation.
- Remove the membrane from the staining solution. The staining solution can be collected and reused.
- Transfer the membrane to the destaining solution.
- Destain for 5-10 minutes with gentle agitation, or until the protein bands are clearly visible against a clear background. Change the destaining solution 1-3 times if necessary.
- Once destaining is complete, rinse the membrane with distilled water to stop the process.

Protocol 3: Staining Proteins in Polyacrylamide Gels (SDS-PAGE)

3.1. Procedure:

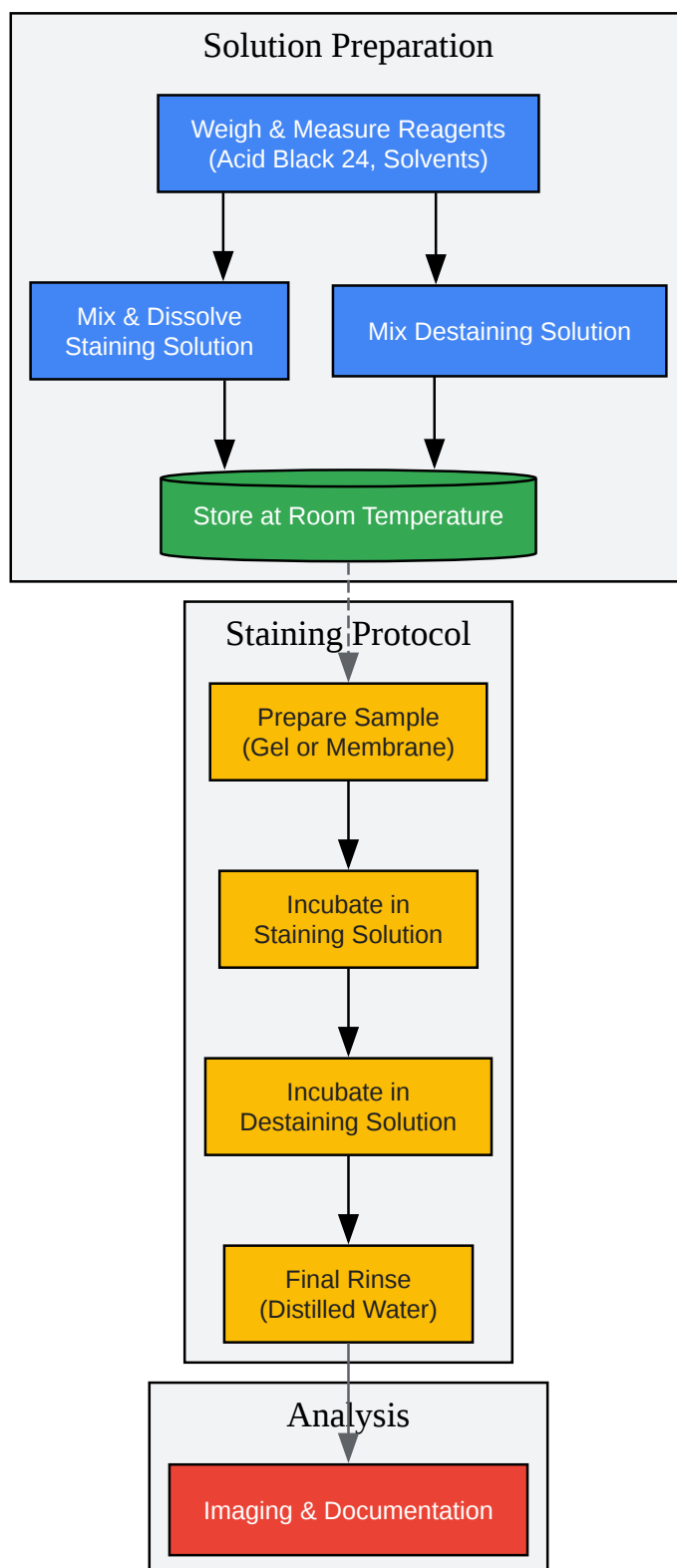
- After electrophoresis, place the gel in a suitable container.
- Immerse the gel in the **Acid Black 24** staining solution, ensuring the gel is fully submerged. A volume of 50 mL is typically sufficient for a mini-gel.
- Incubate for 1 to 2 hours at room temperature with gentle agitation on a shaker.
- Pour off the staining solution (it can be saved for future use) and wash the gel with the destaining solution.
- Incubate the gel in the destaining solution with gentle agitation. Change the destaining solution every 30 minutes until the protein bands are sharp and the background is clear.

Storage and Stability

- Staining and Destaining Solutions: Both solutions should be stored in tightly sealed containers at room temperature (+15°C to +25°C).

- **Stability:** When stored correctly, the staining solution is stable for up to 6 months. The destaining solution is also stable for an extended period under the same conditions.
- **Safety:** Handle **Acid Black 24** powder and solutions with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Mixing should ideally be performed in a chemical fume hood.

Visualized Workflow



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Caption: Workflow for **Acid Black 24** solution preparation and use.

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References

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